2,5-Bis(aminomethyl)tetrahydrofuran

Overview

Description

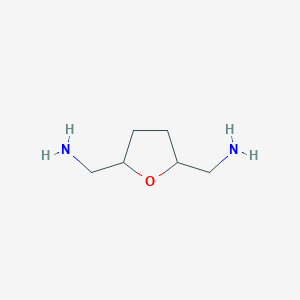

2,5-Bis(aminomethyl)tetrahydrofuran is an organic compound with the molecular formula C6H14N2O It is a derivative of tetrahydrofuran, featuring two aminomethyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring

Mechanism of Action

Target of Action

It’s known that this compound includes amino groups as functional groups, which suggests it may interact with various biological targets .

Biochemical Pathways

The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran involves a sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime . This process is enhanced by the surface acidity on the HZSM-5 support . The high selectivity of this reaction is likely due to the controlled reaction pathway over Rh/HZSM-5 .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

It’s known that this compound is useful as epoxy resin curing agents or intermediate raw materials of compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , suggesting that moisture in the environment could affect its stability. Furthermore, the compound’s synthesis involves a sequence of dehydration–hydrogenation , which could be influenced by temperature and pressure conditions.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(aminomethyl)tetrahydrofuran can be synthesized through the reductive amination of 2,5-diformylfuran. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be further reduced to form tetrahydrofuran derivatives with different functional groups.

Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like Palladium on carbon (Pd/C) is commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Tetrahydrofuran derivatives with different functional groups.

Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

2,5-Bis(aminomethyl)tetrahydrofuran has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes, contributing to the development of new materials with unique properties.

Materials Science: The compound is explored for its potential in creating advanced materials with specific mechanical and thermal properties.

Biology and Medicine: Research is ongoing to investigate its potential as a building block for biologically active molecules and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

2,5-Bis(aminomethyl)furan: A similar compound with a furan ring instead of a tetrahydrofuran ring.

2,5-Bis(hydroxymethyl)tetrahydrofuran: Another derivative of tetrahydrofuran with hydroxymethyl groups instead of aminomethyl groups.

Uniqueness

2,5-Bis(aminomethyl)tetrahydrofuran is unique due to its combination of aminomethyl groups and a tetrahydrofuran ring, which imparts specific reactivity and properties that are valuable in polymer chemistry and materials science. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Biological Activity

2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF) is a novel compound recognized for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring two amino groups, allows for significant interactions with biological systems, influencing various biochemical pathways. This article reviews the biological activity of BAMTHF, highlighting its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

BAMTHF is derived from biomass and can be synthesized through several methods. The most common synthesis involves a two-step process beginning with 2,5-diformylfuran dioxime, followed by catalytic hydrogenation using metals such as nickel or ruthenium under controlled conditions to enhance yield and minimize by-products . The molecular structure of BAMTHF includes a tetrahydrofuran ring and two aminomethyl groups, contributing to its reactivity and solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.

The biological activity of BAMTHF is largely attributed to its amino functional groups, which enable it to interact with various biological targets. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Research indicates that BAMTHF may function as an intermediate in the synthesis of pharmaceuticals and specialty chemicals due to its reactive nature .

Biological Activity and Applications

BAMTHF has shown promise in several biological applications:

- Pharmaceutical Intermediates : Its structure allows it to serve as a key intermediate in the synthesis of drug molecules, providing a rich source of chemical diversity necessary for drug development .

- Polymer Production : BAMTHF can be utilized in the production of biobased polyesters and other polymers, contributing to sustainable material development.

- Epoxy Resin Curing Agents : The compound's amino groups make it suitable for use as a curing agent in epoxy resins, enhancing the properties of the final materials .

Case Studies

Recent studies have evaluated the efficacy of BAMTHF in various applications:

- Drug Synthesis : A study highlighted BAMTHF's role as an intermediate in synthesizing complex drug molecules. The compound's structural versatility allows for modifications that enhance pharmacological properties .

- Polyester Production : Research demonstrated that BAMTHF derivatives could be enzymatically polymerized with diacid ethyl esters using Candida antarctica Lipase B (CALB), resulting in novel furan-based polyesters with desirable mechanical properties.

- Corrosion Inhibitors : Investigations into the use of BAMTHF as a corrosion inhibitor revealed its effectiveness in protecting metal surfaces from degradation, showcasing its potential in industrial applications .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of BAMTHF:

| Application | Findings |

|---|---|

| Pharmaceutical Intermediates | Serves as a versatile building block for drug synthesis; enhances structural diversity |

| Polymer Production | Used in enzymatic polymerization to create sustainable materials with improved properties |

| Epoxy Resins | Functions as an effective curing agent due to its reactive amino groups |

| Corrosion Inhibitors | Demonstrates significant protective qualities against metal corrosion |

Properties

IUPAC Name |

[5-(aminomethyl)oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIPRQHXNUUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467021 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66918-21-6 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2,5-Bis(aminomethyl)tetrahydrofuran in material science?

A1: this compound is a valuable diamine monomer used in the synthesis of polyimides. [] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications, including aerospace components, microelectronics, and high-temperature coatings. [] The incorporation of this compound into the polyimide backbone can potentially influence the polymer's flexibility, solubility, and other properties.

Q2: How does the stereochemistry of this compound influence its use in supramolecular chemistry?

A2: The stereochemistry of this compound plays a crucial role in its application for synthesizing chiral macrocycles. The research highlights the use of enantiomerically pure (+)-(2S,5S)-trans-2,5-Bis(aminomethyl)tetrahydrofuran as a building block for creating a tetraazacrown ether with D4 symmetry. [] This specific configuration allows for the controlled assembly of a macrocycle with a defined shape and chirality, which is essential for applications in enantioselective catalysis, molecular recognition, and chiral separation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.